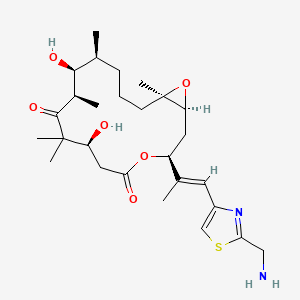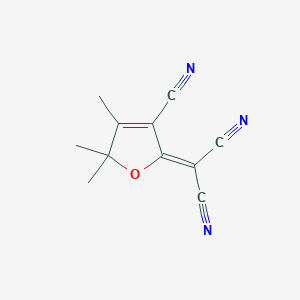
Chroman-6-carbaldehyde
描述
Chroman-6-carbaldehyde is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of chromane derivatives, which include Chroman-6-carbaldehyde, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation . The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation, respectively .Molecular Structure Analysis
The InChI code for Chroman-6-carbaldehyde is 1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 . The SMILES representation is C1CC2=C(C=CC(=C2)C=O)OC1 .Chemical Reactions Analysis
Chroman-6-carbaldehyde, as a chromane derivative, can undergo a base-catalyzed retro-oxa-Michael addition .Physical And Chemical Properties Analysis
Chroman-6-carbaldehyde is a pale-yellow to yellow-brown liquid . It has a molecular weight of 162.19 and a molecular formula of C10H10O2 . The compound should be stored at a temperature between 2-8°C .科学研究应用
1. Stereoselective Synthesis of Chromane Derivatives
- Summary of Application: Chroman-2-one and chromane are important classes of benzopyran derivatives. The dihydrocoumarin and chromane scaffolds are found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .
- Methods of Application: A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation, respectively .
- Results or Outcomes: Using the modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media, the title products were obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99: 1 dr) and enantioselectivities (up to 99% ee) .
2. Diastereoselective Synthesis of Chroman Bearing Spirobenzofuranone Scaffolds
- Summary of Application: The chroman framework represents a privileged heterocyclic core commonly found within a wide variety of biologically active natural products and synthetic compounds of medicinal interest .
- Methods of Application: A simple and convenient cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins via oxa-Michael/1,6-conjugated addition has been developed .
- Results or Outcomes: This reaction provided an efficient method for constructing desired spirocyclic compounds combining both well-known heterocyclic pharmacophores chroman and benzofuran-2-one. The spiro-cycloadducts were obtained in good to excellent yields (up to 90%) and diastereoselectivities (up to >19: 1 dr) .
3. Visible-light Synthesis of Chroman Derivatives
- Summary of Application: The chroman framework is commonly found within a wide variety of biologically active natural products and synthetic compounds of medicinal interest . This research focuses on the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via a doubly decarboxylative Giese reaction .
- Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere constitute the key parameters for the success of the developed transformation .
- Results or Outcomes: The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
4. Copper-catalyzed C2-selective Alkynylation of Chromones
- Summary of Application: This research focuses on the copper-catalyzed selective alkynylation with N-propargyl carboxamides as nucleophiles for the synthesis of C2-functionalized chromanones .
- Methods of Application: The reaction was developed under optimized conditions, and 21 examples were obtained in a one-pot procedure through 1,4-conjugate addition .
- Results or Outcomes: The copper-catalyzed selective alkynylation provided an efficient method for the synthesis of C2-functionalized chromanones .
5. Synthesis of Chroman Bearing Spirobenzofuranone
- Summary of Application: The chroman framework is a privileged heterocyclic core commonly found within a wide variety of biologically active natural products and synthetic compounds of medicinal interest . This research focuses on the diastereoselective synthesis of chroman bearing spirobenzofuranone .
- Methods of Application: The research paper does not provide specific details about the methods of application or experimental procedures .
- Results or Outcomes: The research paper does not provide specific details about the results or outcomes .
6. Copper-catalyzed C2-selective Alkynylation of Chromones
- Summary of Application: This research focuses on the copper-catalyzed selective alkynylation with N-propargyl carboxamides as nucleophiles for the synthesis of C2-functionalized chromanones .
- Methods of Application: Under optimized reaction conditions, 21 examples were obtained in a one-pot procedure through 1,4-conjugate addition .
- Results or Outcomes: The copper-catalyzed selective alkynylation provided an efficient method for the synthesis of C2-functionalized chromanones .
安全和危害
Chroman-6-carbaldehyde is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
属性
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDTNNFJDJYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424706 | |
| Record name | Chroman-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-carbaldehyde | |
CAS RN |
55745-97-6 | |
| Record name | Chroman-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

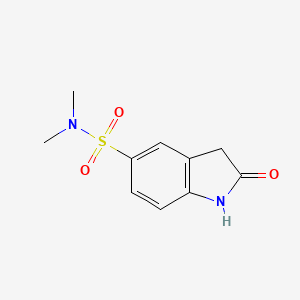
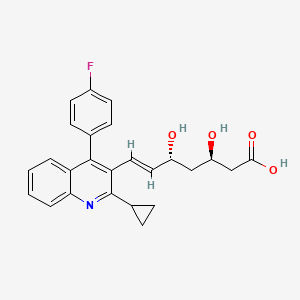
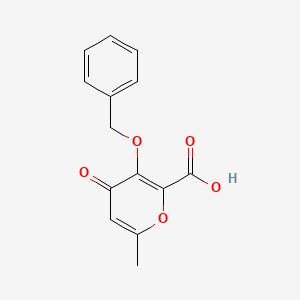

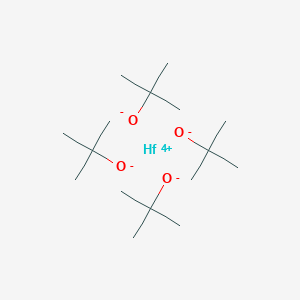
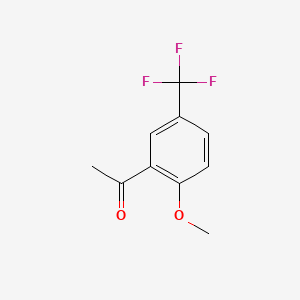
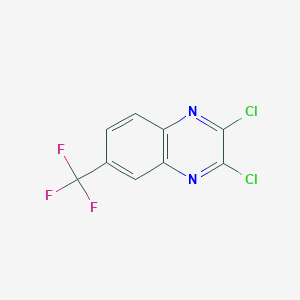
![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)
